3-Hydroxy-3-phenylbutanenitrile

Vue d'ensemble

Description

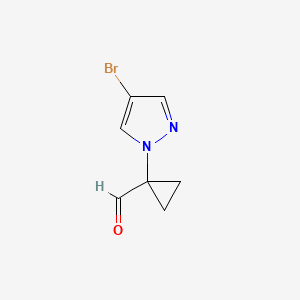

3-Hydroxy-3-phenylbutanenitrile is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20000 . The compound is also known by other synonyms such as 3-hydroxy-3-phenylbutyronitrile, 3-Hydroxy-3-phenylbutannitril, 3-hydroxy-3-phenyl-butyronitrile, 3-Hydroxy-3-phenyl-butyronitril, and β-Hydroxy-β-phenyl-buttersaeurenitril .

Molecular Structure Analysis

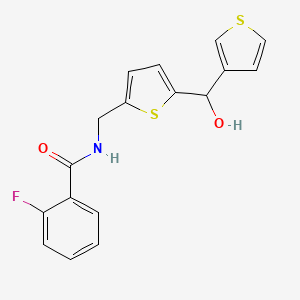

The molecular structure of this compound consists of a phenyl group (a benzene ring) attached to a butanenitrile chain with a hydroxyl group at the third carbon .Applications De Recherche Scientifique

1. Asymmetric Synthesis in Pharmaceuticals

3-Hydroxy-3-phenylbutanenitrile is utilized in asymmetric synthesis, a critical process in pharmaceutical chemistry. For example, it plays a role in the synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, which is a key component in the production of the natural product bestatin and HIV protease inhibitors like KNI-272 and R-87366. This application is significant due to the stereoselective reactions required for the production of optically active pharmaceuticals (Ha, Ahn, & Lee, 1999).

2. Biodegradable Polymer Development

In the field of biodegradable polymers, compounds like this compound are integral in producing polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters used in various medical devices and tissue engineering. Their biocompatibility and thermoprocessability make them suitable for developing sutures, cardiovascular patches, orthopedic pins, and more (Chen & Wu, 2005).

3. Biocatalytic Reactions

In biocatalysis, this compound is used for enantioselective hydrolysis, a critical step in producing specific chiral compounds. For example, the biocatalyst Rhodococcus rhodochrous ATCC BAA-870 has been utilized for the kinetic resolution of this compound, resulting in the production of carboxyamides and carboxyacids with high enantiomeric excesses, which are valuable in various chemical syntheses (Kinfe et al., 2009).

4. Synthetic Application in Organic Chemistry

This compound also finds application in organic synthetic chemistry. It's used in reactions to produce intermediates for further chemical transformations, such as in the preparation of substituted furans, a class of organic compounds with diverse applications ranging from pharmaceuticals to materials science (Nokami et al., 1981).

Propriétés

IUPAC Name |

3-hydroxy-3-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVDKSJKIUPIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2437781.png)

![4-[5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2437782.png)

![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2437783.png)

![2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2437786.png)

![2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester](/img/no-structure.png)

![[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile](/img/structure/B2437795.png)